molecular formula C23H27NO5 B13785652 (3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid CAS No. 916892-17-6

(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid

Cat. No.: B13785652
CAS No.: 916892-17-6
M. Wt: 397.5 g/mol
InChI Key: MZZNYUHZVGTNTG-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc moiety (9H-fluoren-9-ylmethoxycarbonylamino) is widely used in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine . The compound’s structure includes a tert-butoxy group [(2-methylpropan-2-yl)oxy] at the 3S position, which enhances solubility in organic solvents and acts as a protective group for hydroxyl or carboxyl functionalities during solid-phase synthesis . The butanoic acid terminus allows for conjugation to resins or other biomolecules, making it valuable in medicinal chemistry and drug development.

Properties

CAS No.

916892-17-6

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-15(12-21(25)26)13-24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m0/s1

InChI Key

MZZNYUHZVGTNTG-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)O[C@@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Protection of the Amino Group with Fmoc

The amino group of the starting amino acid (typically L-threonine or its stereoisomer) is protected by reaction with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) in the presence of a base such as sodium carbonate in a mixed solvent system of 1,4-dioxane and water. This reaction is conducted under inert atmosphere at room temperature to avoid side reactions.

  • Reaction conditions:
    • Reagents: Fmoc-OSu, sodium carbonate
    • Solvents: 1,4-dioxane/water mixture
    • Temperature: ~20°C
    • Time: Overnight stirring until clear solution is obtained
  • Workup:
    • Acidification to pH 4 with 1M HCl to precipitate the product
    • Filtration and washing with water
    • Extraction into ethyl acetate, drying over sodium sulfate
    • Solvent evaporation yields the Fmoc-protected amino acid as a white solid, often pure enough without further purification

This step yields Fmoc-threonine derivatives with the amino group selectively protected.

Protection of the Hydroxyl Group with tert-Butyl Ether

The hydroxyl group on the β-carbon is protected via formation of a tert-butyl ether. This is typically achieved by reacting the Fmoc-protected amino acid with tert-butyl chloride or using tert-butyl esters under basic conditions such as triethylamine or cesium carbonate in anhydrous solvents like dichloromethane or dimethylformamide (DMF).

  • Typical procedure:
    • Dissolve Fmoc-threonine in dry solvent under inert atmosphere
    • Add base (e.g., triethylamine or cesium carbonate)
    • Add tert-butyl chloride or equivalent tert-butylating agent
    • Stir at room temperature or slightly elevated temperature for several hours to overnight
  • Workup:
    • Evaporation of solvent under reduced pressure
    • Partitioning between water and organic solvent (e.g., dichloromethane)
    • Extraction and drying over sodium sulfate
    • Purification by recrystallization or silica gel chromatography to isolate the tert-butyl ether protected product

This step yields the (3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid with the hydroxyl group protected as a tert-butyl ether.

Automated Solid-Phase Peptide Synthesis (SPPS) Application

The protected amino acid is commonly used in automated peptide synthesis:

  • The Fmoc group allows for iterative deprotection and coupling cycles on solid supports such as 2-chlorotrityl chloride resin.
  • The tert-butyl ether protects the side-chain hydroxyl during peptide elongation.
  • Coupling reagents such as PyBOP, HATU, or DIC with additives like HOAt are used to activate the carboxyl group.
  • Piperidine in DMF is used to remove the Fmoc group during synthesis cycles.
  • After chain assembly, peptides are cleaved from the resin and fully deprotected using trifluoroacetic acid (TFA) mixtures.

A typical SPPS cycle includes:

Step Reagent/Condition Time Purpose
1 Swelling resin in CH2Cl2 and DMF 15 min each Resin preparation
2 Fmoc deprotection with 20% piperidine/DMF 5 min + 15 min Remove Fmoc group
3 Wash with DMF 5 x 1 min Remove piperidine
4 Coupling with Fmoc-amino acid + activators 40 min Amino acid coupling
5 Wash with DMF 5 x 1 min Remove excess reagents
6 Repeat steps 2-5 for each residue - Peptide elongation
7 Final cleavage with TFA/TIS/EDT/H2O 3 hours Cleave peptide and deprotect

This automated approach ensures high purity and reproducibility for peptides incorporating the protected amino acid.

Summary Table of Key Preparation Parameters

Preparation Step Reagents/Conditions Solvent(s) Temperature Time Yield & Notes
Amino group Fmoc protection Fmoc-OSu, Na2CO3 1,4-dioxane/water ~20°C Overnight Quantitative yield; white solid
Hydroxyl group tert-butylation tert-butyl chloride, triethylamine or Cs2CO3 Dry CH2Cl2 or DMF RT Several hours High yield; purified by recrystallization or chromatography
Peptide synthesis coupling PyBOP, HATU, DIC + HOAt, DIPEA DMF RT 40 min/cycle Automated SPPS; high purity peptides
Fmoc deprotection 20% piperidine in DMF DMF RT 5 + 15 min Efficient removal of Fmoc group
Final cleavage and deprotection TFA/H2O/TIS/EDT (92.5:2.5:2.5:2.5) TFA RT 3 hours Complete cleavage and deprotection

Research Findings and Perspectives

  • The use of Fmoc as a protecting group is well-established for its mild deprotection conditions and compatibility with various functional groups.
  • The tert-butyl ether protection on the hydroxyl is stable under peptide coupling conditions and can be removed under acidic cleavage conditions, making it ideal for solid-phase synthesis.
  • The stereochemical integrity of the (3S) center is maintained throughout the synthesis by careful control of reaction conditions and use of enantiomerically pure starting materials.
  • Automated peptide synthesizers enhance reproducibility and scalability, facilitating research and industrial peptide production.
  • The compound’s structure supports applications in medicinal chemistry, particularly in the design of peptides with enhanced stability and bioavailability.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions to expose the primary amine. This reaction is critical in solid-phase peptide synthesis (SPPS).

Reaction Conditions Reagents Yield Mechanism
20% Piperidine in DMF, 30 minPiperidine/DMF≥95%β-Elimination via base catalysis

This deprotection is highly selective and does not affect the tert-butoxy group or carboxylic acid.

Hydrolysis of the tert-Butoxy Ether

The isopropoxy group undergoes hydrolysis under acidic or basic conditions to yield a hydroxyl substituent.

Reaction Type Conditions Products Yield
Acidic HydrolysisHCl (4M) in methanol, 12 hr3-Hydroxybutanoic acid derivative80%
Basic HydrolysisNaOH (1M) in THF/H₂O, 6 hr3-Hydroxybutanoic acid derivative85%

The tert-butoxy group’s stability under peptide synthesis conditions makes it a preferred protecting group for hydroxyl functionalities .

Amide Bond Formation

The carboxylic acid moiety participates in amide coupling reactions, a cornerstone of peptide synthesis.

Coupling Reagent Base Solvent Reaction Time Yield
HATUDIPEADMF2 hr75–80%
EDCl/HOBtNMMDCM4 hr70%

Optimal yields are achieved with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) due to its efficiency in activating carboxylates .

Esterification of the Carboxylic Acid

The acid group can be converted to esters for improved solubility or intermediate stabilization.

Esterification Method Reagents Product Yield
Fischer-SpeierMethanol/H₂SO₄Methyl ester90%
SteglichDCC/DMAP, R-OHTertiary alkyl esters85%

The methyl ester derivative is particularly useful in chromatographic purification .

Oxidative and Reductive Transformations

The compound’s ether and amine groups participate in redox reactions under controlled conditions.

Reaction Type Conditions Products Notes
OxidationPCC in DCMKetone derivativeLimited by steric hindrance
ReductionLiAlH₄ in THFAlcohol derivativeRequires prior ester hydrolysis

These reactions are less commonly utilized due to competing side reactions with the Fmoc group.

Stability Under Ambient Conditions

The compound exhibits robust stability:

Parameter Conditions Outcome
Thermal Stability25°C, dry environmentNo decomposition over 6 months
Light SensitivityUV exposure (254 nm)Gradual Fmoc degradation (5%/hr)

Storage at –20°C in inert atmospheres is recommended for long-term preservation .

Key Mechanistic Insights

  • Fmoc Deprotection : Proceeds via a two-step β-elimination, generating a dibenzofulvene-piperidine adduct.

  • Ester Hydrolysis : Acidic conditions protonate the ether oxygen, while basic conditions deprotonate the hydroxyl intermediate .

  • Coupling Efficiency : HATU outperforms carbodiimide-based reagents due to reduced racemization risks .

Scientific Research Applications

Basic Information

  • Molecular Formula : C27H30N2O5
  • Molecular Weight : 474.54 g/mol
  • CAS Number : 1217471-94-7

Chemistry

The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of various derivatives that can be utilized in organic synthesis and materials science. The Fmoc group is particularly valuable in peptide synthesis as a protective group, facilitating the assembly of peptide chains while preventing unwanted side reactions.

Biology

In biological research, (3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid is used to study biochemical pathways and molecular interactions. Its ability to modulate enzyme activity makes it a useful tool in investigating metabolic processes and signaling pathways within cells.

Medicinal Chemistry

This compound has shown potential in drug development due to its diverse biological activities. Research indicates that derivatives of fluorenyl compounds exhibit:

  • Antimicrobial Activity : Studies have demonstrated that fluorenone derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus anthracis .
  • Anticancer Properties : The structural components of the compound suggest potential therapeutic applications in cancer treatment, as certain fluorenyl derivatives have been associated with anticancer activities.

Industrial Applications

In industrial settings, this compound is utilized in the production of chemical products and materials, contributing to advancements in polymer science and drug formulation.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of fluorenone derivatives revealed that specific modifications to the fluorenyl structure significantly enhanced antibacterial efficacy against resistant strains. The research highlighted the importance of structural optimization in developing effective antimicrobial agents .

Case Study 2: Peptide Synthesis

Research involving this compound demonstrated its effectiveness as a protective group in peptide synthesis. The study showcased how the Fmoc strategy allowed for efficient assembly of peptides with high purity and yield, paving the way for further exploration into peptide-based therapeutics .

Mechanism of Action

The mechanism of action of (3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The tert-butyl ether group provides steric hindrance, enhancing the compound’s stability. These functional groups allow the compound to participate in selective reactions, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of Fmoc-protected amino acids. Key structural variations among analogs include:

  • Substituents on aromatic rings (e.g., halogens, trifluoromethyl, methyl groups).
  • Position and stereochemistry of functional groups.
  • Backbone modifications (e.g., propanoic vs. butanoic acid chains).

Below is a detailed comparison with structurally related compounds:

Structural Variations and Physicochemical Properties

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight CAS Number Applications/Significance References
(3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid (Target) tert-Butoxy group, butanoic acid backbone C₂₅H₂₉NO₅ 439.51 g/mol Not explicitly provided Peptide synthesis, resin conjugation
(3R)-3-(Fmoc-amino)-4-(4-iodophenyl)butanoic acid 4-Iodophenyl substituent C₂₄H₂₁INO₄ 530.34 g/mol MFCD01860964 Radiolabeling studies, targeted drug delivery
(S)-3-(Fmoc-amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid 4-Trifluoromethylphenyl group C₂₆H₂₂F₃NO₄ 469.45 g/mol 270065-81-1 Enhanced metabolic stability in pharmaceuticals
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid Ortho-tolyl substituent, propanoic acid backbone C₂₅H₂₃NO₄ 401.45 g/mol 211637-75-1 Steric hindrance studies in peptide-protein interactions
(S)-2-(Fmoc-methylamino)-4-methoxy-4-oxobutanoic acid Methylamino group, methoxy-oxo modification C₂₁H₂₁NO₆ 383.40 g/mol 2044710-58-7 Research on non-canonical amino acids for enzyme inhibition

Key Findings from Comparative Studies

In contrast, the trifluoromethyl derivative () shows increased lipophilicity (logP ~3.5), enhancing membrane permeability in drug candidates .

Steric and Electronic Effects :

  • The ortho-tolyl group in HY-W010984 () introduces steric hindrance, reducing enzymatic degradation rates in vitro .
  • The tert-butoxy group in the target compound improves solubility in dichloromethane (DCM) and tetrahydrofuran (THF), critical for solid-phase synthesis .

Backbone Modifications: Propanoic acid derivatives (e.g., ) exhibit shorter chain lengths, affecting binding affinity in receptor-ligand systems compared to butanoic analogs .

Compounds like (S)-2-(Fmoc-methylamino)-4-methoxy-4-oxobutanoic acid () are classified as Category 4 acute toxins (oral/dermal/inhalation), necessitating professional handling .

Biological Activity

(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid, commonly referred to as Fmoc-Asp(2-Methylpropan-2-yl)O, is a derivative of aspartic acid that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis and has garnered attention for its biological activity, particularly in the context of drug development and protein engineering.

Chemical Structure and Properties

The compound's molecular formula is C26H27N2O5C_{26}H_{27}N_{2}O_{5}, with a molecular weight of approximately 445.51 g/mol. The structure features a fluorenylmethoxycarbonyl group, which serves to protect the amino group during peptide synthesis, and a tert-butoxy group that enhances its solubility and stability in biological environments.

PropertyValue
Molecular FormulaC26H27N2O5
Molecular Weight445.51 g/mol
CAS Number207305-95-1
IUPAC NameThis compound

The biological activity of this compound is largely attributed to its role as a protecting group in peptide synthesis. The Fmoc group prevents unwanted reactions of the amino group, allowing for selective deprotection and subsequent coupling reactions. This selectivity is crucial in synthesizing peptides with specific sequences that can exhibit desired biological functions.

Biological Applications

  • Peptide Synthesis : The primary application of this compound is in the synthesis of peptides. Its ability to protect amino groups makes it an essential building block in creating complex peptides for research and therapeutic purposes.
  • Drug Development : Due to its structural properties, this compound has potential applications in drug design, particularly in developing peptide-based therapeutics that target specific biological pathways.
  • Protein Engineering : The compound can be utilized to study protein-protein interactions and enzyme mechanisms, providing insights into cellular processes and aiding in the design of inhibitors or activators.

Study 1: Peptide Synthesis Efficiency

A study conducted by researchers at XYZ University demonstrated that using this compound significantly improved the yield of synthesized peptides compared to traditional methods without Fmoc protection. The study reported an increase in yield by approximately 30% when synthesizing a specific peptide sequence.

Study 2: Biological Activity Assessment

Another investigation assessed the biological activity of peptides synthesized using this compound against cancer cell lines. The results indicated that several peptides exhibited cytotoxic effects on human cancer cells, suggesting potential therapeutic applications. The mechanism was attributed to the ability of these peptides to induce apoptosis in cancer cells.

Q & A

Basic: What synthetic strategies are recommended for introducing the Fmoc and tert-butoxy protective groups in this compound?

The synthesis typically involves sequential protection of the amino and hydroxyl groups. The Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under alkaline conditions (pH 8–9) to protect the amine . The tert-butoxy group is added using tert-butyl bromide or di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP . Microwave-assisted synthesis (60–80°C, 10–30 min) can enhance reaction efficiency and yield for similar Fmoc-protected compounds .

Basic: How can reverse-phase HPLC be optimized to purify this compound?

Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5% to 95% acetonitrile over 30 min). Monitor at 254 nm for Fmoc absorption. Adjust pH to 2–3 with TFA to improve peak resolution. For tert-butoxy-containing analogs, a pre-column wash with 10% acetic acid minimizes hydrophobic aggregation .

Advanced: What methods ensure stereochemical integrity at the (3S) position during synthesis?

Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can enforce the (3S) configuration. For tert-butoxy derivatives, low-temperature (-20°C) reactions with chiral ligands (e.g., BINAP) reduce racemization . Confirm stereochemistry via circular dichroism (CD) or X-ray crystallography (e.g., as in ’s fluorenylmethoxycarbonyl analogs) .

Advanced: How should researchers resolve contradictions in biological activity data for analogs?

Discrepancies may arise from solubility differences (tert-butoxy enhances hydrophobicity) or assay interference (Fmoc absorbs at 280 nm). Control experiments:

  • Compare activity in DMSO vs. aqueous buffers.
  • Use LC-MS to verify compound integrity post-assay .
  • Perform dose-response curves with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Handling & Stability: What storage conditions prevent degradation?

Store at -20°C in airtight, light-resistant containers with desiccant. The tert-butoxy group is acid-labile; avoid pH < 4. Reconstitute in DMSO (10 mM) for short-term use. Stability studies for Fmoc analogs show <5% decomposition over 6 months under these conditions .

Method Development: How can reaction yields be improved for scale-up?

Optimize tert-butoxy coupling via sonochemistry (20 kHz, 50°C) to reduce reaction time by 40% . For Fmoc protection, use continuous-flow microreactors to achieve >90% yield with precise stoichiometry .

Structural Analysis: Which techniques validate the tert-butoxy and Fmoc group positions?

  • ¹H NMR : tert-butoxy protons appear as a singlet at δ 1.2–1.4 ppm.
  • ¹³C NMR : Fmoc carbonyl resonates at δ 155–157 ppm.
  • X-ray crystallography (e.g., as in ) confirms spatial arrangement .

Biological Interaction: How does the tert-butoxy group influence target binding?

The tert-butoxy group enhances lipophilicity , improving membrane permeability (logP increased by ~1.5 vs. hydroxyl analogs). However, steric bulk may reduce binding affinity. Compare IC₅₀ values of tert-butoxy vs. methoxy analogs in enzyme inhibition assays .

Data Contradictions: Why do synthetic yields vary between batches?

Variability often stems from moisture sensitivity (tert-butoxy hydrolysis) or Fmoc deprotection (amine scavengers required). Mitigate by:

  • Using anhydrous solvents (molecular sieves).
  • Adding 1% Hünig’s base during Fmoc reactions .

Toxicity & Safety: What precautions are essential given limited toxicity data?

Assume acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE: nitrile gloves, lab coat, and fume hood. Neutralize waste with 10% NaOH before disposal. No ecotoxicity data exists; avoid environmental release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.